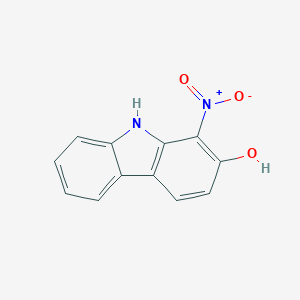

2-Hydroxy-1-nitrocarbazole

Description

Structure

3D Structure

Properties

CAS No. |

153654-35-4 |

|---|---|

Molecular Formula |

C12H8N2O3 |

Molecular Weight |

228.2 g/mol |

IUPAC Name |

1-nitro-9H-carbazol-2-ol |

InChI |

InChI=1S/C12H8N2O3/c15-10-6-5-8-7-3-1-2-4-9(7)13-11(8)12(10)14(16)17/h1-6,13,15H |

InChI Key |

IGIBRGBZTUXOCT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)O)[N+](=O)[O-] |

Other CAS No. |

153654-35-4 |

Synonyms |

2-HYDROXY-1-NITROCARBAZOLE |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Hydroxy 1 Nitrocarbazole and Its Derivatives

Strategic Approaches to Carbazole (B46965) Nucleus Construction

The synthesis of functionalized carbazoles can be broadly categorized into methods that build the tricycle from acyclic or monocyclic precursors and those that modify a pre-existing carbazole core. chim.itnih.gov The construction of the 2-Hydroxy-1-nitrocarbazole framework often necessitates a strategy where the substituents are incorporated into the precursors before the final ring-closing step to ensure the desired regiochemical outcome.

Direct functionalization of the carbazole ring is a common strategy, though controlling the position of substitution can be challenging. Electrophilic nitration of the unsubstituted carbazole scaffold typically occurs at the C-3 and C-6 positions due to the electronic properties of the heterocyclic system. beilstein-journals.org Common nitrating agents include fuming nitric acid, copper(II) nitrate, and cerium(IV) ammonium (B1175870) nitrate. beilstein-journals.org

A more controlled approach involves the use of acetyl nitrate, which has been successfully employed for the double nitration of various 5,11-dihydroindolo[3,2-b]carbazoles. beilstein-journals.orgnih.gov Depending on the substitution pattern of the starting material, nitration can be directed to either the C-2/C-8 or the C-6/C-12 positions. beilstein-journals.org For the synthesis of this compound, a plausible strategy would involve the nitration of a 2-hydroxycarbazole (B1203736) precursor. The activating, ortho-, para-directing hydroxyl group at the C-2 position would likely direct the incoming electrophilic nitro group to the C-1 position.

The synthesis of the required hydroxycarbazole precursors can be achieved through various methods, including the dehydrogenation of tetrahydrocarbazolones or through domino reactions of nitroindoles with specific reagents. nih.govgoogle.com A general synthesis of 4-hydroxycarbazoles has been developed using a transition-metal-free domino reaction of 3-nitroindoles with alkylidene azlactones, showcasing a strategy to build a phenol (B47542) ring onto an indole (B1671886) core. nih.gov

| Starting Material | Nitrating Agent | Major Product(s) | Reference |

|---|---|---|---|

| Carbazole | Fuming HNO₃ / Acetic Anhydride | 3-Nitrocarbazole, 3,6-Dinitrocarbazole | beilstein-journals.org |

| Carbazole | Copper(II) nitrate | 3-Nitrocarbazole | beilstein-journals.org |

| 5,11-dialkyl-6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazole | Acetyl nitrate | 2,8-Dinitro derivative | beilstein-journals.org |

| 5,11-dialkyl-5,11-dihydroindolo[3,2-b]carbazole | Acetyl nitrate | 6,12-Dinitro derivative | beilstein-journals.org |

Transition-metal catalysis has revolutionized the synthesis of complex aromatic systems, and carbazoles are no exception. chim.itoup.com These methods often involve the formation of key C-C or C-N bonds to construct the tricyclic system.

The Suzuki-Miyaura coupling is a powerful tool for constructing the biaryl backbone of the carbazole system. derpharmachemica.com This palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid or ester is highly efficient for creating the C-C bond in 2-aminobiphenyl (B1664054) precursors. rsc.org For the synthesis of this compound, this could involve coupling a suitably substituted ortho-bromoaniline with a corresponding boronic ester. derpharmachemica.comrsc.org

Once the substituted 2-aminobiphenyl is formed, a subsequent cyclization reaction is required to furnish the carbazole ring. A notable example is the Cadogan reductive cyclization, where a 2-nitrobiphenyl (B167123) derivative is treated with a phosphine (B1218219) reagent like triphenylphosphine (B44618) to induce cyclization and deoxygenation, forming the carbazole's pyrrole (B145914) ring. derpharmachemica.com This two-step sequence of Suzuki coupling followed by Cadogan cyclization is a robust and versatile method for preparing a wide range of substituted carbazoles with precise regiocontrol. derpharmachemica.com

| Aryl Halide | Arylboronic Ester | Catalyst System | Coupling Product | Reference |

|---|---|---|---|---|

| 3-Bromobenzoic acid methyl ester | Bis(pinacolato)diboron (B136004) (to form boronic ester) | PdCl₂(PPh₃)₂ / KOAc | 3-(4,4,5,5-Tetramethyl- oup.comoregonstate.eduorganic-chemistry.orgdioxaborolan-2-yl)-benzoic acid methyl ester | derpharmachemica.com |

| 2-Bromonitrobenzene | Product from above | Pd(PPh₃)₃ / K₂CO₃ | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | derpharmachemica.com |

| 1-Bromo-9(H)-carbazole | Various arylboronic acids | Pd(dppf)Cl₂ / K₂CO₃ | 1-Aryl-9(H)-carbazoles | researchgate.net |

| ortho-Bromoanilines | Various aryl/alkyl boronic esters | tBuXPhos Pd G3 / K₃PO₄ | ortho-Substituted anilines | rsc.org |

An alternative and highly efficient strategy for the final ring-closure is the palladium-catalyzed intramolecular cyclodehydrogenation of diarylamines. nih.govresearchgate.net This reaction involves a direct C-H activation/C-C bond formation sequence. nih.gov In this approach, a substituted diarylamine, which can be prepared via methods like the Buchwald-Hartwig amination, is treated with a palladium(II) catalyst. oup.com

The reaction typically requires an oxidant to regenerate the active Pd(II) catalyst. Copper(II) acetate (B1210297) (Cu(OAc)₂) and molecular oxygen are commonly used for this purpose. nih.gov This method is advantageous as it forms the key C-C bond directly from a C-H bond, avoiding the need for pre-functionalized starting materials for the cyclization step. nih.govresearchgate.net The regioselectivity of the cyclization can be controlled by the substitution pattern on the diarylamine precursor, making it a viable route for complex carbazole derivatives. nih.gov

Gold and silver catalysts have emerged as powerful tools in carbazole synthesis, primarily through their ability to activate alkynes and allenes toward nucleophilic attack. chim.itresearchgate.net A common strategy involves the gold- or silver-catalyzed carbocyclization of indole-tethered allenes. chim.it The catalyst acts as a soft Lewis acid, coordinating to the allene (B1206475) and facilitating an intramolecular hydroarylation or cyclization cascade to form the carbazole skeleton under mild conditions. chim.itresearchgate.net

These methods offer a direct route to the carbazole core from readily prepared indole derivatives. chim.it For instance, gold(I) has been shown to catalyze the intramolecular hydroarylation of (Z)-2-(enynyl)indoles to provide carbazoles in good yields. organic-chemistry.org Silver catalysts can also promote similar transformations, sometimes leading to spirocyclic intermediates that rearrange to the final carbazole product. chim.itrsc.org

Electrocyclization and annulation reactions represent another major class of strategies for constructing the carbazole framework, focusing on the formation of the carbocyclic ring. researchgate.netresearchgate.net

Electrocyclization reactions, which are a type of pericyclic reaction, can be used to form the central six-membered ring of the carbazole. This often involves a 6π-electrocyclization of a conjugated triene system, which can be triggered thermally or photochemically. researchgate.net For example, a one-pot procedure involving allylation of an indole-2-carboxaldehyde followed by elimination and a subsequent 6π-electrocyclization can furnish the carbazole nucleus. researchgate.net

Annulation strategies involve building a new ring onto an existing indole or other heterocyclic precursor. nih.govnih.gov The Diels-Alder, or [4+2] cycloaddition, reaction is a classic example. More recently, phosphine-catalyzed enantioselective [4+2] annulation of allenoates with 3-nitroindoles has been developed. nih.gov This process involves a unique dearomatization of the indole ring, followed by an aromatization step that eliminates nitrous acid to form a functionalized dihydrocarbazole, which can be a precursor to fully aromatic carbazoles. nih.gov Benzannulation, the construction of a new benzene (B151609) ring, is another powerful approach. For instance, a triple cascade one-pot benzannulation has been employed to synthesize carbazoles from indole-2-carboxaldehydes and substituted boronic acids. researchgate.net

C–H Activation Methodologies

Transition metal-catalyzed C–H activation has become a highly effective and atom-economical strategy for synthesizing carbazoles. chim.itresearchgate.net This approach typically involves the intramolecular cyclization of diarylamine or biphenyl (B1667301) precursors through the formation of a C-N or C-C bond. nih.gov Palladium catalysis is frequently employed for the intramolecular oxidative C-H amination of 2-aminobiphenyls. chim.it A combination of a palladium catalyst, such as Pd(OAc)₂, with an oxidant like Cu(OAc)₂ under an oxygen atmosphere can effectively convert biaryl amides into carbazoles. nih.govacs.org

Rhodium(III) and Iridium(III) catalysts have also proven effective. chim.it For example, cationic Rh(III) complexes can catalyze the Grignard-type addition of carbazoles to activated carbonyl compounds via C-H bond activation, leading to C1-alkylated carbazoles. chim.it The use of directing groups, such as a trivalent phosphine unit or a pyrimidine (B1678525) group, can control the regioselectivity of the C-H functionalization, directing the reaction to a specific position on the carbazole nucleus. chim.it These methods allow for the direct functionalization of carbazole precursors, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org

| Catalytic System | Reaction Type | Key Feature |

| Pd(OAc)₂ / Cu(OAc)₂ / O₂ | Intramolecular C-H amination | Tandem C-H functionalization and C-N bond formation. nih.govacs.org |

| [RhCp*Cl₂]₂ / AgSbF₆ | C1-Alkylation | Site-selective Grignard-type addition. chim.it |

| Ir(III) Catalyst | C-H insertion | Pyrimidine directing group-assisted insertion with diazo compounds. chim.it |

Allene-Based Synthetic Routes

Allene-based methodologies have recently emerged as a versatile and promising strategy for carbazole synthesis. bohrium.comchim.it These routes often rely on transition metal-catalyzed cyclization reactions of indole-tethered allenes, which proceed under mild conditions and through short reaction sequences. bohrium.com Gold(I) salts are particularly effective in promoting carbocyclization processes from indolylallene systems. chim.it For instance, indole-tethered allenols exclusively yield the carbazole structure via a gold-catalyzed carbocyclization, despite the potential for competing oxy- or aza-cyclization pathways. chim.it

Palladium complexes are also capable of catalyzing tandem processes that begin with a cross-coupling reaction to generate a substituted indolylallene intermediate, which then cyclizes to the carbazole product. chim.it The reaction mechanism typically involves the activation of the allene moiety by the metal catalyst, making it susceptible to nucleophilic attack by the C2 or C3 position of the indole ring, thereby constructing the new six-membered ring of the carbazole skeleton. chim.it

| Catalyst | Substrate | Process |

| Gold(I) salts | Indole-tethered allenols | Selective carbocyclization. chim.it |

| Silver nanoparticles (AgNPs) | C3-allenylindoles | One-step cyclization at high temperatures. chim.it |

| Palladium complexes | Indolylallenes | Tandem cross-coupling/cyclization reactions. chim.it |

Reductive Functionalization of Nitro Compounds

The reduction of a nitro group is a fundamental transformation that provides access to an amino group, which can then undergo a wide array of subsequent functionalization reactions. unimi.it This is particularly relevant for the synthesis of derivatives from nitro-substituted carbazoles. Various catalytic systems have been developed for the highly chemoselective hydrogenation of nitro groups, even in the presence of other reducible functionalities. unimi.it

A simple, bench-stable iron(salen) complex has been reported as an effective precatalyst for the reduction of both aromatic and aliphatic nitro compounds at room temperature. nih.gov The choice of reducing agent can influence the chemoselectivity of the reaction. For example, using phenylsilane (B129415) (H₃SiPh) allows for the selective reduction of a nitro group while preserving a carbonyl function within the same molecule. nih.gov Mechanistic studies suggest the involvement of a nitroso intermediate and the generation of an iron hydride as the key catalytic species. nih.gov A novel method for synthesizing functionalized 3-hydroxycarbazoles involves the condensation of a β-ketoester with a 2-nitrochalcone, where the nitro group is uniquely cleaved in situ under non-reductive, basic conditions. nih.govrsc.org

Reductive N-acylation allows for the direct conversion of a nitro group into an amide functionality. One such protocol involves a reductive transamidation reaction between N-acyl benzotriazoles (AcBt) and organic nitro compounds. researchgate.net This method utilizes bis(pinacolato)diboron (B₂(OH)₄) as a stable and readily available reducing agent. The reaction proceeds under mild conditions and can be conducted in water, a green solvent. A key feature of this protocol is the proposed bond metathesis between the N-acyl benzotriazole (B28993) and an amino boric acid intermediate, which is formed from the reduction of the nitro compound. researchgate.net

One-pot reductive amidation strategies are highly efficient as they combine the reduction of the nitro group and the subsequent amidation step into a single procedure, avoiding the isolation of the often sensitive amine intermediate. mdpi.com An iridium-catalyzed transfer hydrogenation reaction provides a versatile method for the one-pot reductive amination of carbonyl compounds with nitro compounds. rsc.orgnih.gov In this process, the nitro compound is first reduced in situ to the corresponding amine, which then reacts with a carbonyl compound to form an imine that is subsequently reduced to the final amine product. nih.gov

Another modern approach involves a photocatalytic strategy for direct amide synthesis from nitroarenes and benzoylformic acids. nih.gov This transformation uses flavin as a photocatalyst and proceeds through a tandem reduction-decarboxylation-amidation sequence under mild blue light irradiation. This method is notable for its operational simplicity and excellent functional group tolerance, directly employing nitroarenes as the nitrogen source without pre-reduction. nih.gov

| Method | Reagents/Catalyst | Key Features |

| Iridium-catalyzed transfer hydrogenation | [Cp*IrCl₂]₂ / Carbonyl compound | One-pot conversion of nitro compounds to secondary amines. rsc.orgnih.gov |

| Photocatalytic Reductive Amidation | Flavin photocatalyst / Blue light / Benzoylformic acid | Direct conversion of nitroarenes to amides; avoids pre-reduced amines. nih.gov |

| Decaborane-mediated reduction | B₁₀H₁₄ / 10% Pd/C / Carbonyl compound | One-pot synthesis of N-alkylaminobenzenes from nitrobenzenes. organic-chemistry.org |

Regioselective Synthesis and Isomer Control

The regioselective synthesis of this compound primarily involves the direct nitration of 2-hydroxycarbazole. The hydroxyl group (-OH) at the C-2 position is an activating, ortho-, para-directing group in electrophilic aromatic substitution. This directing effect is due to the resonance stabilization of the carbocation intermediates formed during the attack of the electrophile at the ortho (C-1 and C-3) and para (C-7) positions. The lone pairs on the oxygen atom of the hydroxyl group can be delocalized into the aromatic ring, increasing the electron density at these positions and making them more susceptible to electrophilic attack.

Consequently, the nitration of 2-hydroxycarbazole typically yields a mixture of isomers, predominantly 1-nitro-2-hydroxycarbazole and 3-nitro-2-hydroxycarbazole. The control of isomer formation is a critical aspect of the synthesis and can be influenced by several factors including the choice of nitrating agent, reaction temperature, and solvent. For instance, the use of milder nitrating agents and lower temperatures can favor the formation of the kinetically controlled product.

While specific high-yield regioselective methods for the synthesis of exclusively this compound are not extensively detailed in readily available literature, the principles of electrophilic substitution on substituted aromatic rings provide a theoretical framework. The steric hindrance around the C-1 position, being adjacent to the fused ring system, might influence the isomer ratio.

Separation of the resulting isomers, such as 1-nitro and 3-nitro derivatives, can be achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which has been successfully employed for the separation of other nitrated aromatic isomers. nih.gov

Derivatization and Advanced Functionalization Strategies

The presence of three distinct functional moieties in this compound—the carbazole nitrogen, the hydroxyl group, and the nitro group—offers multiple avenues for derivatization and advanced functionalization. These transformations are crucial for tailoring the molecule's properties for specific applications.

Functionalization of the Carbazole Nitrogen:

The nitrogen atom of the carbazole ring can undergo various reactions, such as N-alkylation. This can be achieved using alkyl halides in the presence of a base. This modification can alter the solubility and electronic properties of the molecule.

Reactions involving the Hydroxyl Group:

The hydroxyl group is a versatile functional handle for a range of transformations. nih.govresearchgate.net These can include:

Etherification: Formation of ethers by reaction with alkyl halides or other electrophiles under basic conditions. This can be used to introduce various alkyl or aryl side chains.

Esterification: Conversion to esters through reaction with acyl chlorides or carboxylic anhydrides. This can modify the molecule's polarity and reactivity.

Activation and Displacement: The hydroxyl group can be converted into a better leaving group, such as a tosylate, allowing for subsequent nucleophilic substitution reactions. libretexts.org

Modifications of the Nitro Group:

The nitro group is a strong electron-withdrawing group and can be chemically transformed to introduce new functionalities. nih.govsvedbergopen.comyoutube.com Key transformations include:

Reduction to an Amino Group: The nitro group can be reduced to an amino group (-NH2) using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or metal-acid systems (e.g., Sn/HCl). This resulting amino group can then be further functionalized, for example, through diazotization followed by Sandmeyer reactions to introduce a variety of substituents.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group can activate the carbazole ring towards nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

The strategic combination of these derivatization reactions allows for the synthesis of a diverse library of this compound derivatives with tailored electronic, optical, and biological properties.

Mechanistic Investigations of Reactions Involving 2 Hydroxy 1 Nitrocarbazole

Nucleophilic and Electrophilic Substitution Pathways

The reactivity of the carbazole (B46965) ring in 2-Hydroxy-1-nitrocarbazole towards substitution reactions is significantly influenced by the directing effects of the hydroxyl and nitro groups.

Nucleophilic Substitution:

The presence of the electron-withdrawing nitro group activates the aromatic ring system towards nucleophilic attack. A notable mechanism for nucleophilic substitution on nitroaromatic compounds is the Vicarious Nucleophilic Substitution (VNS). This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. organic-chemistry.org The general mechanism involves the addition of a carbanion, which bears a leaving group, to the electron-deficient aromatic ring. This is followed by the elimination of the leaving group to restore aromaticity.

For nitroarenes, the VNS reaction typically occurs at positions ortho and para to the nitro group. In the case of this compound, the nitro group at the 1-position would activate the ring for such attacks. However, the presence of the hydroxyl group at the 2-position, an electron-donating group, would generally disfavor nucleophilic substitution at adjacent positions. Nucleophilic substitution on nitrophenolates is known to be disfavored due to direct conjugation of the anionic charge. organic-chemistry.org

Another potential pathway for nucleophilic substitution is the displacement of the nitro group itself. The nucleofugicity of the nitro group is generally lower than that of halogens but can be enhanced in highly activated systems, such as those with multiple nitro groups. nih.gov

Electrophilic Substitution:

The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution, while the nitro group is a strongly deactivating, meta-directing group. In this compound, the powerful activating effect of the hydroxyl group at the 2-position will dominate, directing incoming electrophiles to the positions ortho and para to it. The carbazole ring itself is also an electron-rich system prone to electrophilic attack. The characteristic reaction of benzene (B151609) and its derivatives is electrophilic aromatic substitution. quizlet.com

Given the positions of the existing substituents, electrophilic attack would be expected to occur at the 3-position (ortho to the hydroxyl group) and other available positions on the carbazole nucleus, such as the 6 and 8-positions. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity.

Intramolecular Hydrogen Bonding Effects on Reactivity and Stability

The proximity of the hydroxyl group at the 2-position and the nitro group at the 1-position in this compound allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and an oxygen atom of the nitro group. This type of hydrogen bonding is a well-documented phenomenon in ortho-substituted phenols, such as ortho-nitrophenol. doubtnut.com

The formation of this intramolecular hydrogen bond creates a stable six-membered ring, which has significant consequences for the molecule's properties and reactivity.

| Parameter | Effect of Intramolecular Hydrogen Bonding |

| Acidity | Decreases the acidity of the hydroxyl proton as it is involved in the hydrogen bond. |

| Boiling Point | Lowers the boiling point compared to its isomers due to reduced intermolecular hydrogen bonding. |

| Solubility | Decreases solubility in water as the polar groups are involved in an internal interaction. |

| Spectroscopic Properties | Causes shifts in the vibrational frequencies (e.g., O-H and N-O stretching) in infrared spectra and changes in the chemical shifts in NMR spectra. |

| Reactivity | Can influence the reactivity of both the hydroxyl and nitro groups by altering their electron density and steric accessibility. |

The strength of this intramolecular hydrogen bond is influenced by both steric and electronic effects of other substituents on the carbazole ring. nih.gov Computational studies on similar systems, such as substituted nitroxide radicals, have shown that the nature and strength of hydrogen bonding can be fine-tuned by modifying the electronic properties of the substituents. rsc.org Quantum chemical calculations are a powerful tool for investigating the characteristics of such hydrogen-bonding interactions. nih.govnih.gov

Radical Reaction Mechanisms in Nitration and Related Transformations

The introduction of a nitro group onto an aromatic ring, or nitration, is a classic example of electrophilic aromatic substitution. However, radical mechanisms can also be involved in nitration and related transformations, particularly under specific reaction conditions.

For instance, the decarboxylative nitration of carboxylic acids to form nitro compounds can proceed through a radical mechanism. chemrevlett.com While not a direct nitration of the carbazole ring, these mechanisms highlight the potential for radical intermediates in reactions involving the nitro group.

A proposed radical mechanism for the nitration of cinnamic acid involves the formation of a nitro radical (•NO₂) which then adds to the double bond. chemrevlett.com In the context of 2-Hydroxycarbazole (B1203736), nitration to form this compound would likely proceed via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) is the active electrophile. However, under certain conditions, such as photochemical or high-temperature reactions, radical pathways could become accessible.

The study of the mutagenicity of nitrated carbazoles suggests that the formation of an arylnitrenium ion, a highly reactive electrophilic intermediate, is a key step in their biological activity. nih.gov This intermediate is formed through the reduction of the nitro group and subsequent dehydration of the N-hydroxyarylamine. While not strictly a radical reaction, the involvement of highly reactive intermediates is a common theme.

Thermal and Photochemical Reaction Mechanisms

The thermal and photochemical stability and reactivity of this compound are influenced by the electronic properties of the carbazole ring and its substituents.

Thermal Reactions:

The thermal decomposition of nitroaromatic compounds can be complex, often involving the cleavage of the C-NO₂ or O-NO bonds. Studies on the thermal decomposition of related compounds, such as 1-nitroso-2-naphthol, indicate that the initial decomposition temperature can be influenced by the heating rate. nih.gov The decomposition can proceed through various pathways, including intermolecular dehydration and fragmentation into smaller molecules. nih.gov The presence of other functional groups, like the hydroxyl group in this compound, can influence the decomposition pathway. For example, the decomposition of hydroxy naphthol blue in the presence of certain catalysts is affected by temperature. elsevierpure.com

Photochemical Reactions:

The photochemistry of nitroaromatic compounds is a rich field of study. Upon absorption of light, these molecules can undergo various transformations. For this compound, potential photochemical reactions could include:

Intramolecular Hydrogen Atom Transfer: The excited state of the molecule could facilitate the transfer of the hydrogen atom from the hydroxyl group to the nitro group.

Photoreduction of the Nitro Group: In the presence of a suitable hydrogen donor, the excited nitro group can be reduced.

Ring Opening or Rearrangement: High-energy irradiation could lead to more complex rearrangements or degradation of the carbazole ring system.

Studies on related photochromic systems, such as 2-(4-hydroxystyryl)-1-naphthopyrylium, demonstrate the complex pH-dependent chemical reactions that can occur upon photoexcitation. researchgate.net While specific photochemical studies on this compound are scarce, the general principles of nitroaromatic photochemistry suggest a range of possible reaction pathways.

Spectroscopic Characterization and Advanced Analytical Techniques in 2 Hydroxy 1 Nitrocarbazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-Hydroxy-1-nitrocarbazole.

¹H and ¹³C NMR Spectral Analysis for Positional Assignments

¹H and ¹³C NMR spectroscopy are fundamental in verifying the precise location of substituents on the carbazole (B46965) framework. In ¹H NMR, the chemical shifts of the aromatic protons are significantly influenced by the neighboring functional groups. acs.org The nitro group, being strongly electron-withdrawing, typically causes a downfield shift (to a higher ppm value) for protons in its ortho and peri positions. acs.org Conversely, the electron-donating hydroxyl group induces an upfield shift (to a lower ppm value) for its ortho and para protons. acs.org These predictable electronic effects allow for the definitive assignment of each proton in the molecule.

Similarly, ¹³C NMR provides crucial information about the carbon skeleton. The carbon atom attached to the electronegative oxygen of the hydroxyl group will exhibit a characteristic downfield shift. libretexts.org The chemical shifts of the aromatic carbons are also modulated by the electronic nature of the substituents, aiding in their precise assignment. libretexts.orgoregonstate.edu For instance, the carbon atoms in the aromatic rings typically resonate in the 125-150 ppm range. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group Influence | Predicted Chemical Shift (ppm) |

| ¹H | Protons ortho/peri to -NO₂ | Downfield |

| Protons ortho/para to -OH | Upfield | |

| NH proton | ~11.0 (in DMSO-d₆) mdpi-res.com | |

| ¹³C | Carbon attached to -OH | 50 - 65 libretexts.org |

| Aromatic carbons | 125 - 150 libretexts.org | |

| Carbon attached to -NO₂ | Shifted due to electron-withdrawing nature |

Note: Actual chemical shifts can vary based on the solvent and experimental conditions.

Investigation of Solvent-Induced Chemical Shifts and Conformational Dynamics

The choice of solvent can significantly impact the observed chemical shifts in the NMR spectrum of this compound, a phenomenon known as solvent-induced chemical shift (SICS). researchgate.net Polar solvents can form hydrogen bonds with the hydroxyl group, leading to changes in the electron density around nearby protons and carbons, thereby altering their resonance frequencies. nanalysis.com Aromatic solvents like benzene-d₆ can induce shifts due to their magnetic anisotropy, a property that can be exploited to resolve overlapping signals in the spectrum. researchgate.netnanalysis.comresearchgate.net By comparing spectra recorded in different solvents (e.g., CDCl₃, DMSO-d₆, benzene-d₆), researchers can gain insights into the molecule's conformation and the nature of solute-solvent interactions. researchgate.netillinois.edu

Mass Spectrometry (MS) for Molecular Confirmation and Analysis of Reaction Byproducts

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and identifying any byproducts from its synthesis. The molecular ion peak (M+) in the mass spectrum should correspond to the compound's molecular weight of 228.2 g/mol . The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.ukuni-saarland.de Common fragmentation pathways for nitroaromatic compounds may involve the loss of the nitro group (NO₂) or other characteristic fragments, helping to piece together the molecule's structure. libretexts.org This technique is also highly sensitive for detecting impurities and reaction byproducts, which is crucial for ensuring the purity of the synthesized compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is employed to identify the key functional groups present in this compound by detecting their characteristic vibrational frequencies. tanta.edu.eglibretexts.org The presence of the hydroxyl (-OH) group is indicated by a broad absorption band typically in the range of 3200-3600 cm⁻¹. msu.educhemguide.co.uk The nitro (-NO₂) group exhibits two strong stretching vibrations, an asymmetric stretch usually around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. The N-H stretching vibration of the carbazole ring is expected to appear in the region of 3300-3500 cm⁻¹. chemguide.co.uk The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. msu.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3200 - 3600 (broad) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Symmetric Stretch | 1300 - 1370 | |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photostability Assessment

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. du.edu.egijnrd.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. ijnrd.org The carbazole core, along with the nitro and hydroxyl substituents, creates a conjugated π-system, which influences the wavelengths of maximum absorption (λ_max). The electronic transitions in carbazole derivatives are often assigned as ¹Lₐ and ¹Lₑ bands. researchgate.net The introduction of the nitro and hydroxyl groups can cause a bathochromic (red) or hypsochromic (blue) shift in these absorption bands compared to unsubstituted carbazole. researchgate.net UV-Vis spectroscopy is also a valuable tool for assessing the photostability of the compound by monitoring changes in its absorption spectrum upon exposure to light.

Luminescence Spectroscopy: Fluorescence and Phosphorescence Studies

Luminescence spectroscopy, encompassing fluorescence and phosphorescence, is used to investigate the excited state properties of this compound. nih.gov While the parent compound, 2-hydroxycarbazole (B1203736), is known to be fluorescent, the introduction of a nitro group often quenches fluorescence. nih.govchemicalbook.com Studies on similar nitrocarbazole compounds have shown that they may exhibit weak or no fluorescence but can display phosphorescence at low temperatures (e.g., 77 K). researchgate.netrsc.orgresearchgate.net Phosphorescence arises from the radiative decay from an excited triplet state to the singlet ground state. The study of these emission properties, including quantum yields and lifetimes, provides a deeper understanding of the photophysical deactivation pathways of the excited states, which are influenced by the interplay of the hydroxyl and nitro groups. rsc.orgresearchgate.net

Photoacoustic Spectroscopy for Photophysical Dynamics and Energy Dissipation Pathways

Photoacoustic spectroscopy (PAS) is a powerful technique for investigating the non-radiative de-excitation pathways of molecules after light absorption. It directly measures the heat released by a sample following photoexcitation, providing crucial insights into the energy dissipation dynamics. In the study of nitro-substituted carbazoles, PAS is employed to determine the fraction of absorbed light energy that is converted into heat, a parameter known as the thermal deactivation coefficient (α).

Research on related compounds, such as 1-nitrocarbazole, reveals significant changes in photophysical behavior compared to the parent carbazole molecule. rsc.orgrsc.org The presence of the electron-withdrawing nitro group heavily influences the excited state properties. rsc.orgresearchgate.net For this compound, the adjacent hydroxyl group would introduce further complexity through potential intramolecular hydrogen bonding with the nitro group, similar to the keto-enol equilibrium observed in molecules like 2-hydroxybenzophenone. researchgate.net This interaction can create an efficient channel for rapid internal conversion, leading to fast, non-radiative decay of the excited state energy.

The PAS method involves exciting a sample with a pulsed laser and detecting the resulting acoustic wave generated by the thermal expansion of the solvent. conicet.gov.ar The amplitude of this photoacoustic signal is proportional to the heat released by the sample. researchgate.net By comparing the signal from the sample to that of a calorimetric reference (a compound that converts all absorbed energy into heat, like 2-hydroxybenzophenone), the quantum yield of heat emission can be determined. rsc.orgconicet.gov.ar

Studies on 1-nitrocarbazole in various organic solvents have used PAS to elucidate its energy dissipation profile. rsc.org In these experiments, the photoacoustic signal amplitude (H) is measured as a function of the laser fluence (F). researchgate.net The slope of the H vs. F plot is used to calculate the thermal deactivation coefficient (α), which represents the fraction of energy released as prompt heat within the time resolution of the detector (typically ~1 µs). conicet.gov.arresearchgate.net For this compound, such analysis would quantify how the intramolecular hydrogen bond facilitates energy dissipation, likely resulting in a high α value and indicating that non-radiative processes dominate the de-excitation of the singlet excited state. Neither 1-nitrocarbazole nor 3-nitrocarbazole show any detectable fluorescence emission in steady-state experiments, suggesting that radiative decay pathways are inefficient, a characteristic likely shared by this compound. rsc.org

Table 1: Illustrative Photophysical Parameters for Nitrocarbazole Derivatives Note: This table is illustrative and based on findings for related nitrocarbazole compounds. Specific values for this compound require direct experimental measurement.

| Compound | Solvent | Triplet Quantum Yield (ΦT) | Thermal Deactivation (α) | Primary De-excitation Pathway |

|---|---|---|---|---|

| 1-Nitrocarbazole | Acetonitrile (B52724) | ~0.6 | ~0.4 | Intersystem Crossing & Non-radiative Decay |

| 3-Nitrocarbazole | Acetonitrile | ~0.8 | ~0.2 | Intersystem Crossing |

| This compound (Expected) | Acetonitrile | Low | High | Internal Conversion (via H-bonding) & Non-radiative Decay |

X-ray Crystallography for Solid-State Structural Determination and Polymorphism Studies

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govcreative-biostructure.com This method provides high-resolution data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties. For this compound, a single-crystal X-ray diffraction (SC-XRD) study would be indispensable for confirming its molecular structure and characterizing its solid-state packing. creative-biostructure.com

The process involves growing a high-quality single crystal of the compound, which is then exposed to a focused X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are recorded by a detector. nih.gov This diffraction pattern is mathematically related to the electron density distribution within the crystal's unit cell (the basic repeating unit of the crystal lattice). nih.govunits.it By analyzing this pattern, researchers can construct a detailed three-dimensional model of the molecule. nih.gov

A key structural feature of interest in this compound is the intramolecular hydrogen bond between the C2-hydroxyl group and the C1-nitro group. X-ray crystallography would provide exact measurements of the O-H···O distance and the C-O-H-N angle, confirming the presence and geometry of this interaction, which significantly influences the molecule's planarity and electronic properties.

Furthermore, X-ray crystallography is the primary tool for identifying and characterizing polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, such as solubility, melting point, and stability. A polymorphism study of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting crystal structures. The analysis would reveal the different packing arrangements and intermolecular interactions (e.g., π-π stacking, intermolecular hydrogen bonds) that define each polymorphic form.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₂H₈N₂O₃ |

| Crystal System | The symmetry system of the unit cell. | Monoclinic |

| Space Group | The symmetry group of the crystal structure. | P2₁/c |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 95° |

| Intramolecular H-Bond (O-H···O) | Distance of the hydrogen bond between the hydroxyl and nitro groups. | ~2.6 Å |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

Advanced Chromatographic Techniques for Separation and Purity Assessment of Isomers and Derivatives

Chromatography is an essential analytical technique for the separation, purification, and identification of components within a mixture. nih.govnih.gov In the context of this compound, advanced chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are critical for assessing its purity and for separating it from structural isomers and related derivatives that may arise during synthesis. ijnrd.org

The synthesis of this compound can potentially yield a mixture of isomers, such as those with the nitro group at different positions (e.g., 3-nitro, 6-nitro, 8-nitro) or di-nitrated byproducts. Separating these closely related compounds is a significant challenge due to their similar physical properties. rotachrom.com Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for this purpose. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol. Compounds are separated based on their relative hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer on the column.

Method development in HPLC involves optimizing parameters such as the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature to achieve the best possible separation (resolution) between the target compound and its impurities. rotachrom.com Purity assessment is typically performed using a photodiode array (PDA) or diode-array detector (DAD), which acquires a full UV-Vis spectrum of the eluting compounds. This allows for peak purity analysis by comparing spectra across a single chromatographic peak. The presence of co-eluting impurities would result in spectral inconsistencies.

For definitive identification of separated isomers and derivatives, HPLC is often coupled with Mass Spectrometry (LC-MS). mdpi.com This hyphenated technique provides both the retention time from the chromatography and the mass-to-charge ratio (m/z) of the compound from the mass spectrometer, offering a high degree of confidence in structural assignment. nih.gov

Table 3: Illustrative HPLC Method for Isomer Separation Note: This table outlines a hypothetical HPLC method for separating potential isomers of this compound.

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 254 nm and 350 nm; LC-MS (ESI+) |

| Expected Elution Order | More polar isomers (e.g., dihydroxy-nitro) -> Monohydroxy-nitro isomers -> Less polar derivatives |

Computational Chemistry and Theoretical Modeling of 2 Hydroxy 1 Nitrocarbazole

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Hydroxy-1-nitrocarbazole, DFT calculations are instrumental in predicting its molecular properties and reactivity. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Prediction of Charge Distribution and Identification of Reactive Sites

DFT calculations enable the prediction of the charge distribution within the this compound molecule, which is fundamental to understanding its chemical behavior. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In this compound, the nitro group (-NO2) acts as a strong electron-withdrawing group, significantly influencing the electronic landscape of the carbazole (B46965) ring. Conversely, the hydroxyl group (-OH) is an electron-donating group. This interplay of substituents creates a unique charge distribution. The oxygen atoms of the nitro and hydroxyl groups, along with the nitrogen atom of the pyrrole (B145914) ring in the carbazole moiety, are expected to be regions of high electron density. These sites are therefore predicted to be susceptible to electrophilic attack. Conversely, the carbon atoms directly attached to the nitro group and in its vicinity will be electron-deficient and thus prone to nucleophilic attack.

Global chemical reactivity descriptors, which can be derived from DFT calculations, provide further insights into the molecule's reactivity.

Table 1: Predicted Global Chemical Reactivity Descriptors for a Substituted Carbazole Derivative (Illustrative)

| Descriptor | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -2.1 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | 4.3 eV | The power of an atom to attract electrons to itself. |

| Hardness (η) | 2.2 eV | Resistance to change in electron distribution. |

| Softness (S) | 0.45 eV⁻¹ | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | 4.2 eV | A measure of the electrophilic power of a molecule. |

Note: The values in this table are illustrative and based on typical values for substituted carbazole derivatives. Specific calculations for this compound would be required for precise data.

Optimization of Ground and Excited State Geometries

A fundamental application of DFT is the optimization of molecular geometries to find the most stable arrangement of atoms in both the ground and excited electronic states. For this compound, DFT calculations can predict key geometrical parameters. In its ground state, the carbazole core is expected to be nearly planar, although the presence of substituents may introduce slight distortions.

Upon electronic excitation, the geometry of the molecule can change significantly. Time-dependent DFT (TD-DFT) is employed to model these excited states. These calculations can reveal changes in bond lengths and angles, providing insight into the molecule's photophysical and photochemical behavior. For instance, the C-N bond of the nitro group and the C-O bond of the hydroxyl group might experience elongation or contraction in the excited state, which can influence the molecule's fluorescence and phosphorescence properties.

Table 2: Predicted Geometrical Parameters for a Substituted Carbazole Derivative in the Ground State (Illustrative)

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | C-N (nitro) | 1.48 Å |

| Bond Length | N-O (nitro) | 1.22 Å |

| Bond Length | C-O (hydroxyl) | 1.36 Å |

| Bond Length | C-N (pyrrole) | 1.39 Å |

| Bond Angle | O-N-O (nitro) | 124° |

| Dihedral Angle | C-C-N-O (nitro) | ~5° |

Note: These values are illustrative and based on known structures of related nitro and hydroxy-substituted aromatic compounds. Precise values for this compound would require specific DFT calculations.

Computational Studies of Reaction Pathways and Selectivity

DFT calculations are invaluable for elucidating reaction mechanisms, predicting the feasibility of different reaction pathways, and understanding selectivity. For this compound, computational studies could explore various reactions, such as electrophilic substitution on the carbazole ring or reactions involving the hydroxyl and nitro groups.

By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates. For instance, in the case of further electrophilic substitution on the this compound ring, DFT could predict whether the incoming electrophile would preferentially attack at positions guided by the directing effects of the existing hydroxyl and nitro groups. The calculations would reveal the most energetically favorable pathway, thus explaining the observed regioselectivity.

Quantum Chemical Calculations for Electronic Transitions and Spectroscopic Data

Quantum chemical calculations, particularly TD-DFT, are essential for interpreting and predicting the electronic absorption and emission spectra of molecules like this compound. These calculations provide information about the energies of electronic transitions between different molecular orbitals.

The electronic spectrum of this compound is expected to be characterized by transitions involving the π-system of the carbazole ring, with significant contributions from the nitro and hydroxyl substituents. The HOMO and LUMO are key orbitals in these transitions. The HOMO is likely to have significant contributions from the carbazole ring and the hydroxyl group, while the LUMO is expected to be localized more on the nitro group and the carbazole moiety.

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions can be compared with experimental UV-Vis spectra to confirm the molecular structure and understand the nature of the electronic transitions. For example, transitions with significant charge-transfer character, from the electron-donating hydroxyl group to the electron-withdrawing nitro group, can be identified.

Table 3: Predicted Electronic Transitions for a Substituted Carbazole Derivative (Illustrative)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | 380 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 320 | 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | 290 | 0.40 | HOMO → LUMO+1 |

Note: This data is illustrative and represents typical results for substituted carbazoles. Specific TD-DFT calculations are necessary for this compound.

Chemoinformatics and Molecular Modeling Approaches

Chemoinformatics and molecular modeling are complementary computational tools that utilize existing chemical data to predict the properties of new compounds and guide the design of novel molecules with desired activities.

Ligand-Based and Structure-Based Design Strategies for Analogs

For designing analogs of this compound, both ligand-based and structure-based design strategies can be employed.

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active and inactive molecules, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for biological activity. This pharmacophore model can then be used to screen virtual libraries of compounds to identify new potential analogs of this compound with improved properties. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate molecular descriptors with biological activity, providing a mathematical model for predicting the activity of new analogs.

Structure-Based Design: When the 3D structure of the target protein or enzyme is available, structure-based design methods like molecular docking can be utilized. Molecular docking simulations predict the preferred orientation of a ligand (in this case, an analog of this compound) when bound to a target protein to form a stable complex. The scoring functions used in docking estimate the binding affinity. This allows for the virtual screening of large compound libraries to identify potential hits. Furthermore, the detailed interactions between the ligand and the protein's active site can be visualized, providing crucial information for optimizing the ligand's structure to enhance binding affinity and selectivity. For instance, modifications to the hydroxyl or nitro groups, or substitutions at other positions on the carbazole ring, could be explored to improve interactions with specific amino acid residues in the target's binding pocket.

Computational Prediction of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, aiming to understand how the chemical structure of a compound influences its biological activity or physical properties. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a quantitative framework for these investigations.

A typical QSAR study involves creating a dataset of structurally related compounds and their corresponding measured activities. For this compound, a hypothetical series of derivatives could be designed by modifying substituents at various positions on the carbazole core. Computational software is then used to calculate a range of molecular descriptors for each analog. These descriptors, which quantify various aspects of a molecule's physicochemical properties, can include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. For nitroaromatic compounds, the LUMO energy (ELUMO) is often a critical descriptor, as it relates to the molecule's ability to accept electrons, a key step in the mechanism of action for many nitroaromatic drugs. mdpi.com

Hydrophobic Descriptors: The partition coefficient (logP) is a measure of a molecule's lipophilicity, which governs its ability to cross cell membranes.

Steric/Topological Descriptors: These include molecular weight, molecular volume, surface area, and connectivity indices, which describe the size and shape of the molecule.

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are employed to build a mathematical model that correlates a selection of these descriptors with the observed activity. researchgate.netscilit.com

For a series of this compound derivatives, a hypothetical QSAR study might yield an equation similar to:

Biological Activity (log 1/IC₅₀) = a(logP) - b(E_LUMO) + c*(Descriptor_X) + d

This model could reveal, for instance, that higher lipophilicity (logP) and lower LUMO energy enhance the desired biological effect. Such a model is invaluable for predicting the activity of novel, unsynthesized compounds and prioritizing which derivatives to synthesize and test, thereby saving significant time and resources. mdpi.com

The table below presents a hypothetical dataset for a QSAR study on this compound analogs, illustrating the types of descriptors that would be calculated.

| Compound | Substituent (R) | logP | ELUMO (eV) | Molecular Weight (g/mol) | Predicted Activity (log 1/IC₅₀) |

|---|---|---|---|---|---|

| 1 (Parent) | -H | 3.50 | -2.85 | 228.21 | 4.5 |

| 2 | 6-Cl | 4.01 | -2.95 | 262.65 | 5.1 |

| 3 | 6-F | 3.64 | -2.92 | 246.20 | 4.8 |

| 4 | 6-CH₃ | 3.95 | -2.81 | 242.24 | 4.3 |

| 5 | 8-Cl | 4.01 | -3.05 | 262.65 | 5.5 |

In Silico Support for Experimental Design and Process Optimization

Beyond predicting biological activity, computational chemistry provides crucial support for the practical aspects of chemical research, including the design of experiments and the optimization of synthetic processes. nih.gov By modeling reaction pathways and predicting key properties, in silico methods can guide chemists toward more efficient and successful experimental outcomes.

For the synthesis of this compound, Density Functional Theory (DFT) is a powerful tool for investigating potential reaction mechanisms. jnsam.comicm.edu.pl Researchers can model the geometries of reactants, transition states, and products, allowing for the calculation of activation energies and reaction enthalpies. This information helps in identifying the most energetically favorable synthetic route among several alternatives. For example, DFT calculations could be used to compare different nitration strategies for a 2-hydroxycarbazole (B1203736) precursor, predicting regioselectivity and identifying conditions that might minimize the formation of unwanted byproducts.

Computational tools can also be used to optimize reaction conditions. By modeling the effect of different solvents, catalysts, or temperatures on reaction energetics, chemists can computationally screen for the optimal process parameters before ever stepping into the laboratory. For instance, solvation models can predict how a solvent's polarity will affect the stability of a transition state, thereby influencing the reaction rate. jnsam.com

The following table provides an illustrative example of how computational data could guide the optimization of a key synthetic step, such as a Suzuki coupling to add a substituent to the carbazole core. mdpi.com

| Parameter | Condition A | Condition B | Condition C | Computed Activation Energy (kcal/mol) | Predicted Yield |

|---|---|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(OAc)₂ | 22.5 | Low |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(OAc)₂ | 18.2 | High |

| Solvent | Toluene | Dioxane | DMF | 18.2 | High |

| Solvent | Toluene | Dioxane | DMF | 20.1 | Moderate |

Furthermore, in silico tools are routinely used in early-stage drug discovery to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Before committing to a synthetic target, computational models can predict the likely pharmacokinetic and safety profile of this compound and its analogs. These predictions help to identify potential liabilities, such as poor oral bioavailability or potential for metabolic instability, allowing for structural modifications to be made at the design stage to mitigate these risks.

Exploration of Electronic Effects and Structure Reactivity Relationships in 2 Hydroxy 1 Nitrocarbazole Systems

Influence of Hydroxyl and Nitro Substituents on Carbazole (B46965) Electronic Structurersc.orgscientific.netnih.govquora.comopenstax.org

The electronic structure of the carbazole ring system is significantly modulated by the presence of hydroxyl (-OH) and nitro (-NO2) substituents. The carbazole nucleus is an aromatic heterocyclic system with a π-electron-rich character due to the lone pair of electrons on the nitrogen atom participating in the aromatic system. rsc.org The introduction of substituents at the 1 and 2 positions disrupts the electron density distribution across the tricyclic framework.

The hydroxyl group at the C-2 position generally acts as a strong electron-donating group (EDG) through resonance (+R effect), which is more pronounced than its electron-withdrawing inductive effect (-I effect). quora.comopenstax.org The lone pairs on the oxygen atom can be delocalized into the carbazole ring, thereby increasing the electron density, particularly at the ortho and para positions relative to the hydroxyl group. This increased electron density enhances the nucleophilicity of the carbazole system.

Conversely, the nitro group at the C-1 position is a potent electron-withdrawing group (EWG), exerting both a strong negative resonance effect (-R effect) and a negative inductive effect (-I effect). quora.com This leads to a significant decrease in electron density on the carbazole ring system. A study on nitro derivatives of carbazoles using density functional theory (DFT) calculations showed that substitution with a π-electron-withdrawing nitro group leads to a decrease in the aromaticity of the substituted ring. nih.gov

Hammett Substituent Constant (σ) Analysis for Substituent Effectsnih.govlibretexts.orgcambridge.orgyoutube.com

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, quantifies the electronic effect (both inductive and resonance) of a particular substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. cambridge.org

For the 2-hydroxy-1-nitrocarbazole system, we can consider the individual Hammett constants for the hydroxyl and nitro groups to understand their electronic impact. The specific values can vary slightly depending on the position (meta or para) and the specific reaction being studied.

| Substituent | Position | σ_p | σ_m | Electronic Effect |

| -OH | para | -0.37 | +0.12 | Strong donating (resonance), weak withdrawing (inductive) |

| -NO₂ | para | +0.78 | +0.71 | Strong withdrawing (resonance and inductive) |

Note: The table presents typical Hammett constants for hydroxyl and nitro groups in a benzene (B151609) system, which can be used as an approximation for their effects on the carbazole system. Specific values for substituted carbazoles may differ.

In this compound, the hydroxyl group is at the 2-position and the nitro group is at the 1-position. A Hammett-type analysis of such a polysubstituted system would be complex. A V-shaped Hammett plot has been observed in the rhodium-catalyzed formation of carbazoles, suggesting a change in mechanism for substrates with strongly electron-withdrawing groups. nih.gov This indicates that the electronic effects of substituents can have a profound impact on the reaction mechanism and reactivity.

Interplay of Electron-Withdrawing and Electron-Donating Groups on Molecular Reactivityquora.comopenstax.orglibretexts.orgmsu.edu

The reactivity of the this compound molecule is governed by the interplay between the activating, electron-donating hydroxyl group and the deactivating, electron-withdrawing nitro group. The hydroxyl group, being an activating group, increases the nucleophilicity of the carbazole ring, making it more susceptible to electrophilic attack. quora.comopenstax.org In contrast, the nitro group is a strong deactivating group that reduces the ring's nucleophilicity and makes electrophilic substitution more difficult. quora.com

The presence of both an electron-donating and an electron-withdrawing group can also influence the molecule's susceptibility to nucleophilic attack. The electron-withdrawing nitro group makes the carbazole ring electron-deficient and thus more prone to nucleophilic aromatic substitution.

Regioselectivity in Electrophilic and Nucleophilic Reactionsresearchgate.netchim.itlibretexts.orgorganic-chemistry.orgnih.govyoutube.comoregonstate.edunih.gov

The directing effects of the hydroxyl and nitro groups determine the regioselectivity of substitution reactions on the this compound ring.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution, the hydroxyl group is a powerful ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. quora.comopenstax.org The nitro group, on the other hand, is a meta-director. youtube.com In a disubstituted system, the directing effects of the existing substituents must be considered. Generally, a strongly activating group will dominate over a deactivating group in directing the position of substitution. msu.edu

For this compound, the hydroxyl group at C-2 would direct electrophiles to the C-3 (ortho) and C-4 (para) positions. The nitro group at C-1 would direct to the C-3 and C-8 positions (meta). Since both groups direct to the C-3 position, this would be a likely site for electrophilic attack. The powerful activating effect of the hydroxyl group would likely make the positions it directs to more favorable for substitution. libretexts.org

Nucleophilic Aromatic Substitution:

The presence of the strongly electron-withdrawing nitro group activates the carbazole ring for nucleophilic aromatic substitution. Nucleophilic attack is favored at positions ortho and para to the nitro group, where the negative charge of the intermediate Meisenheimer complex can be effectively stabilized by the nitro group. rsc.org Therefore, in this compound, nucleophilic attack would be anticipated at the positions ortho and para to the C-1 nitro group.

Tautomerism and Isomerization Studiesresearchgate.netlibretexts.orgorganicchemistrytutor.comyoutube.comyoutube.comlibretexts.orgmdpi.comnih.govbeilstein-journals.orgrsc.org

Hydroxy-substituted aromatic compounds, particularly those with adjacent electron-withdrawing groups, can exhibit keto-enol tautomerism. organicchemistrytutor.comlibretexts.org In the case of this compound, there is a potential for tautomeric equilibrium between the enol form (this compound) and its corresponding keto tautomer.

The keto-enol tautomerization involves the migration of a proton and the shifting of double bonds. libretexts.orgyoutube.com The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. organicchemistrytutor.com For many phenolic compounds, the enol form is generally more stable due to the aromaticity of the ring. However, the presence of a strong electron-withdrawing group like the nitro group adjacent to the hydroxyl group can stabilize the keto tautomer through intramolecular hydrogen bonding. youtube.com

Studies on similar systems, such as 4-hydroxyquinolines, have shown that the position of the tautomeric equilibrium is dependent on the potential for intramolecular hydrogen bonding. rsc.org It is plausible that this compound could exist as an equilibrium mixture of tautomers. Spectroscopic studies, such as NMR and IR, would be necessary to investigate the presence and relative proportions of these tautomeric forms in different environments. nih.gov

Isomerization in substituted carbazoles can also occur, for instance, through acid-induced cyclization reactions, leading to the formation of different carbazole-based isomers. researchgate.net

Advanced Applications and Future Research Directions in 2 Hydroxy 1 Nitrocarbazole Chemistry

Potential in Organic Electronics and Photonics

Carbazole (B46965) derivatives are widely recognized in the field of organic electronics for their advantageous properties, including high thermal stability, effective charge transport capabilities, and a molecular structure that can be readily modified to tune optoelectronic characteristics. nbinno.commdpi.comnbinno.comresearchgate.net This versatility makes them prime candidates for use in a range of devices, from light-emitting diodes to solar cells. mdpi.comresearchgate.net The rigid and planar nature of the carbazole unit facilitates efficient charge mobility, a critical factor for the performance of organic electronic devices. nbinno.com

In the realm of OLEDs, carbazole derivatives serve multiple functions. Their ability to be tailored through molecular design makes them attractive as conventional luminescent emitters, host materials for highly efficient phosphorescent OLEDs (PhOLEDs), and as emitters that utilize thermally activated delayed fluorescence (TADF). mdpi.com As host materials in PhOLEDs, carbazoles play a crucial role by facilitating the efficient transfer of triplet excitons to phosphorescent dopants, which is essential for maximizing the device's light-emission efficiency. mdpi.com The incorporation of carbazole units into larger molecular frameworks allows for precise control over the electronic properties required for balanced charge injection and transport within the OLED architecture. nbinno.com

The functionalization of the carbazole core, including the addition of nitro groups, has led to novel applications in materials science. The nitro group acts as an electron-withdrawing substituent, which significantly alters the photophysical behavior of the carbazole moiety. nih.govresearchgate.net This principle has been leveraged in the development of nitro-carbazole-based oxime esters, which function as Type I photoinitiators. nih.govresearchgate.net These compounds have demonstrated excellent photoinitiation capabilities for visible light photopolymerization of acrylate (B77674) monomers upon irradiation with LED light (e.g., at 405 nm). nih.govresearchgate.net This reactivity makes them highly suitable for advanced applications such as 3D printing and the preparation of specialized polymer composites, including those reinforced with carbon fibers where dual photo/thermal curing methods are beneficial. nih.govuniv-amu.fr

Investigation of Mechanistic Aspects in Biochemical Interactions

Carbazole-based molecules are a significant class of compounds investigated for their therapeutic potential, owing to their ability to interact with various biological targets. benthamdirect.comnih.gov Research has shown that carbazole derivatives can interfere with the activity of enzymes crucial for DNA replication, such as topoisomerases and telomerases, and can inhibit protein kinases. benthamdirect.comnih.gov

Protein kinases (PKs) are a large family of enzymes that regulate numerous cellular processes; their dysregulation is a hallmark of cancer, making them key targets for drug development. benthamdirect.comnih.govscispace.com Carbazole derivatives have emerged as a promising class of protein kinase inhibitors. benthamdirect.comnih.govingentaconnect.com The primary mechanism of action for many kinase inhibitors involves binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of substrate proteins. nih.govnih.gov

The effectiveness and selectivity of an inhibitor are determined by its ability to form specific interactions with the amino acid residues within this binding pocket. nih.gov Kinase inhibitors are often classified based on their binding mode; "Type I" inhibitors bind to the active conformation of the kinase, while "Type II" inhibitors bind to an inactive conformation, often accessing an adjacent hydrophobic pocket. nih.gov While the broader carbazole class is recognized for its kinase inhibitory potential, specific mechanistic data and binding pocket compatibility studies for 2-Hydroxy-1-nitrocarbazole are not detailed in available research.

Microtubules are dynamic cytoskeletal polymers essential for cell division, and their disruption is a proven strategy in cancer therapy. mdpi.com Research into a closely related compound, 2-nitrocarbazole, has demonstrated its function as a microtubule-targeting agent. mdpi.com

The mechanism of action involves the perturbation of the microtubule network. mdpi.com Immunofluorescence analysis has shown that 2-nitrocarbazole induces the disorganization of tubulin filaments, causing them to become irregular and accumulate around the cell nucleus. mdpi.com This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest and subsequent programmed cell death (apoptosis). mdpi.com The induction of apoptosis has been confirmed through TUNEL assays, which detect DNA fragmentation, a characteristic feature of apoptotic cells. mdpi.com In silico docking studies further suggest that 2-nitrocarbazole interacts with tubulin, potentially acting as a tubulin-polymerization inhibitor in a manner similar to vinca (B1221190) alkaloids. mdpi.com

| Compound | Cell Line | Target | IC50 Value (μM) | Reference |

|---|---|---|---|---|

| 2-Nitrocarbazole | MCF-7 (Breast Cancer) | Cell Growth | 7 ± 1.0 | mdpi.com |

| 2-Nitrocarbazole | MDA-MB-231 (Breast Cancer) | Cell Growth | 11.6 ± 0.8 | mdpi.com |

Telomerase is a reverse transcriptase enzyme responsible for maintaining the length of telomeres at the ends of chromosomes, a function that is co-opted by the vast majority of cancer cells to achieve immortal proliferation. peerj.comnih.gov This makes telomerase a highly attractive target for anticancer therapies. nih.govnih.gov

While direct studies on this compound are limited, other carbazole derivatives have been shown to inhibit telomerase. benthamdirect.comnih.gov A prominent mechanism involves the stabilization of G-quadruplex (G4) DNA structures. nih.gov Telomeric DNA is rich in guanine (B1146940) and can fold into these four-stranded secondary structures. Small molecules, such as specifically designed benzimidazole-carbazole conjugates, can bind to and stabilize these G4 structures. nih.gov This stabilization effectively caps (B75204) the chromosome end, physically obstructing the telomerase enzyme from accessing the telomere and adding new repeats. nih.gov This mode of inhibition has been confirmed through Telomeric Repeat Amplification Protocol (TRAP) assays, which directly measure telomerase activity. nih.gov Other natural alkaloids with related chemical scaffolds inhibit telomerase by different mechanisms, such as down-regulating the expression of the enzyme's catalytic subunit, hTERT. peerj.comnih.gov

Catalytic Roles and Ligand Design in Transition Metal Complexes

The unique electronic and structural characteristics of this compound make it a compelling candidate for applications in catalysis, both as a catalyst itself and as a ligand in transition metal complexes. The nitrogen atom of the carbazole ring and the oxygen atoms of the hydroxyl and nitro groups can act as coordination sites for metal ions.

The design of ligands is a cornerstone of modern coordination chemistry and catalysis. The bifunctional nature of this compound, with its hydroxyl and nitro groups, allows for the formation of stable chelate rings with transition metals. The electronic properties of the carbazole ring can be tuned by these substituents, thereby influencing the catalytic activity of the resulting metal complex. For instance, the electron-withdrawing nitro group can enhance the Lewis acidity of a coordinated metal center, which could be beneficial in various catalytic transformations.

The table below outlines potential coordination modes of this compound with transition metals and the possible catalytic applications.

| Potential Coordination Sites | Metal Center (Example) | Potential Catalytic Application |

| N (carbazole), O (hydroxyl) | Palladium(II) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| O (hydroxyl), O (nitro) | Copper(II) | Oxidation reactions |

| N (carbazole), O (nitro) | Rhodium(I) | Hydroformylation |

Research into related N,N,O-donor ligands has shown their utility in stabilizing various transition metal complexes. For example, photoswitchable nickel(II) nitro complexes with (N,N,O)-donor ligands have been synthesized and characterized, demonstrating the coordination versatility of the nitro group. nih.gov Similarly, carbazole-based ligands have been explored in the design of synthetic receptors. univaq.it

Development of Novel Carbazole-Based Frameworks and Architectures

Carbazole and its derivatives are well-known building blocks for the construction of functional organic materials, including microporous organic polymers (MOPs) and metal-organic frameworks (MOFs). tandfonline.com These materials have applications in gas storage, separation, and heterogeneous catalysis. The functional groups on this compound provide reactive handles for its incorporation into larger, well-defined architectures.

The hydroxyl group can be used for esterification or etherification reactions to link the carbazole unit into a polymer chain or a framework structure. The nitro group, on the other hand, can be reduced to an amino group, which can then undergo a variety of reactions, such as amide bond formation. This versatility allows for the synthesis of a wide range of carbazole-based frameworks with tailored properties.